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Compound of Interest

Compound Name: N-Nitrosoephedrine

Cat. No.: B097376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of N-Nitrosoephedrine, a nitrosamine derivative of the sympathomimetic amine ephedrine.

Given the classification of many nitrosamines as probable human carcinogens, robust

analytical methods for their identification and characterization are of paramount importance in

drug development and safety assessment. This document details the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

for N-Nitrosoephedrine, along with detailed experimental protocols.

Introduction
N-Nitrosoephedrine (C₁₀H₁₄N₂O₂) is formed from the reaction of ephedrine with a nitrosating

agent, a process that can occur under certain physiological conditions.[1][2] Its stereoisomer,

N-nitrosopseudoephedrine, is formed from pseudoephedrine.[1][3] The structural elucidation

and quantification of these compounds are critical for toxicological studies and for monitoring

their potential presence as impurities in pharmaceutical products. This guide focuses on the

key spectroscopic techniques used to characterize N-Nitrosoephedrine.

Spectroscopic Data
The following tables summarize the expected quantitative data from NMR, IR, and MS analysis

of N-Nitrosoephedrine. It is important to note that due to the limited availability of published

spectral data specifically for N-Nitrosoephedrine, some of the presented data are estimations
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based on the known spectral properties of its precursor, ephedrine, and general characteristics

of N-nitroso compounds. Asymmetrical nitrosamines can exist as a mixture of E/Z rotamers due

to restricted rotation around the N-N bond, which can lead to the observation of two sets of

signals in NMR spectra.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-7 (Phenyl) 7.2 - 7.4 m

H-1 ~4.8 d ~4

H-2 3.0 - 3.2 m

N-CH₃

2.7 - 2.9 (and a

second signal for the

rotamer)

s

C-CH₃ 1.0 - 1.2 d ~7

OH Variable br s

Note: The chemical shifts are referenced to a standard internal solvent signal. The presence of

rotamers may lead to the appearance of two distinct signals for the N-CH₃ group. The chemical

shift of the H-1 proton in the precursor ephedrine is around 4.76 ppm.[6]

¹³C NMR (Carbon-13 NMR)
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Carbon Assignment Predicted Chemical Shift (ppm)

C-7 (Phenyl, C-ipso) ~140

C-7 (Phenyl, C-ortho, meta, para) 125 - 129

C-1 ~75

C-2 ~60

N-CH₃ 30 - 40 (two signals possible)

C-CH₃ ~15

Note: The chemical shifts are referenced to a standard internal solvent signal. The carbon

atoms of the phenyl group will show distinct signals, and the presence of rotamers could result

in peak doubling for carbons near the nitroso group, particularly the N-CH₃ carbon.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Intensity

3200 - 3600 O-H stretch (alcohol) Broad, Medium

3000 - 3100 C-H stretch (aromatic) Medium

2850 - 3000 C-H stretch (aliphatic) Strong

1600 - 1650 C=C stretch (aromatic) Medium

1430 - 1470 N=O stretch (nitrosamine) Strong

1000 - 1100 N-N stretch (nitrosamine) Medium to Strong

1000 - 1260 C-O stretch (alcohol) Strong

Note: The N=O stretching vibration in nitrosamines is a key characteristic band.[7] The exact

position can vary depending on the molecular environment.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://bcpw.bg.pw.edu.pl/Content/3747/bulletin_de_lacademie_polonaise_des_sciences_1963_nr11_s607.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Proposed Fragment Ion Fragmentation Pathway

195.1131 [M+H]⁺ Protonated molecular ion

165 [M+H - NO]⁺ Loss of the nitroso radical

177 [M+H - H₂O]⁺ Loss of water

148 [M+H - NO - H₂O]⁺
Sequential loss of nitroso

radical and water

107 [C₇H₇O]⁺
Cleavage of the C-C bond

adjacent to the phenyl group

77 [C₆H₅]⁺ Phenyl cation

Note: The molecular weight of N-Nitrosoephedrine is 194.23 g/mol . The observed mass of

the protonated molecule may vary slightly depending on the mass spectrometer's accuracy. A

common fragmentation pathway for nitrosamines is the loss of the NO radical (a mass

difference of 30 Da).[1][8][9]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of N-
Nitrosoephedrine.

Synthesis of N-Nitrosoephedrine
N-Nitrosoephedrine can be synthesized by the reaction of ephedrine with a nitrosating agent,

such as nitrous acid, under acidic conditions.[2] A typical laboratory-scale synthesis involves

dissolving ephedrine in an acidic solution and adding a nitrite salt at a controlled temperature.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-Nitrosoephedrine in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small

amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain

one.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra to the solvent residual peak

or the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of N-Nitrosoephedrine (1-2 mg) with

approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

compartment (or the clean ATR crystal). The resulting spectrum will show the absorbance or

transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of N-Nitrosoephedrine in a suitable solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL. The solution

can be directly infused into the mass spectrometer or injected into a liquid chromatograph

coupled to the mass spectrometer (LC-MS).

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-

resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass

measurements.

Acquisition Parameters (for ESI):

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.
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Desolvation Gas Flow: 600-800 L/hr.

Mass Range: m/z 50-500.

Tandem Mass Spectrometry (MS/MS): To confirm the identity of the compound and elucidate

its fragmentation pathway, perform MS/MS on the protonated molecular ion ([M+H]⁺). Select

the precursor ion (m/z 195.1) and apply a collision energy to induce fragmentation, then

analyze the resulting product ions.

Data Processing: The acquired mass spectra are processed to identify the molecular ion and

characteristic fragment ions.

Mandatory Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of N-
Nitrosoephedrine.

Caption: Proposed mass fragmentation pathway for N-Nitrosoephedrine in positive ion mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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